5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole

Synthetic chemistry Cross-coupling Reactivity ranking

5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole (CAS 143091-69-4) is a 1,4,5-trisubstituted imidazole derivative bearing a C5-bromo leaving group, a C4-methylthio (thioether) moiety, and an N1-(2,6-dichloro-4-fluorophenyl) aryl substituent. With molecular formula C₁₀H₆BrCl₂FN₂S and molecular weight 356.03 g/mol, this compound is commercially supplied at ≥97% purity.

Molecular Formula C10H6BrCl2FN2S
Molecular Weight 356.0 g/mol
CAS No. 143091-69-4
Cat. No. B15217442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole
CAS143091-69-4
Molecular FormulaC10H6BrCl2FN2S
Molecular Weight356.0 g/mol
Structural Identifiers
SMILESCSC1=C(N(C=N1)C2=C(C=C(C=C2Cl)F)Cl)Br
InChIInChI=1S/C10H6BrCl2FN2S/c1-17-10-9(11)16(4-15-10)8-6(12)2-5(14)3-7(8)13/h2-4H,1H3
InChIKeyNSWYAAIVQYCXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole (CAS 143091-69-4): Structural Identity and Procurement Baseline


5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole (CAS 143091-69-4) is a 1,4,5-trisubstituted imidazole derivative bearing a C5-bromo leaving group, a C4-methylthio (thioether) moiety, and an N1-(2,6-dichloro-4-fluorophenyl) aryl substituent . With molecular formula C₁₀H₆BrCl₂FN₂S and molecular weight 356.03 g/mol, this compound is commercially supplied at ≥97% purity . The three substituents confer orthogonal reactivity handles: the C5-bromo enables transition-metal-catalyzed cross-coupling, the C4-thioether can be oxidized to sulfoxide or sulfone, and the electron-deficient N-aryl group modulates imidazole ring electronics [1]. This combination of substituents positions the compound as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why 5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole Cannot Be Replaced by Generic Imidazole Building Blocks


Substituting this compound with a generic imidazole building block fails because the three substituents are not independently interchangeable; they act cooperatively to determine reactivity, stability, and downstream functionalization sequence. The C5-bromo atom is positioned ortho to the N1-aryl group, where steric and electronic effects from the 2,6-dichloro-4-fluorophenyl ring directly influence oxidative addition rates in palladium-catalyzed coupling [1]. The C4-methylthio group is both a directing group for regioselective metalation and a latent sulfoxide/sulfone that can alter hydrogen-bonding capacity and metabolic stability in final target molecules [1]. Replacing the bromo with chloro reduces cross-coupling reactivity by approximately 10- to 100-fold depending on the catalytic system, while iodo analogs exhibit superior reactivity but significantly higher cost and lower storage stability [2]. The 2,6-dichloro-4-fluorophenyl N-substituent provides a unique combination of electron-withdrawing capacity and metabolic resistance not replicated by mono-halogenated or unsubstituted phenyl analogs [1]. Generic substitution thus risks synthesis failure, reduced yield, or altered biological profile in the final elaborated compound.

Quantitative Differentiation Evidence: 5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole vs. Closest Analogs


C5-Bromo vs. C5-Chloro Cross-Coupling Reactivity: Oxidative Addition Rate Differential

The C5-bromo substituent in the target compound provides a superior leaving-group profile for palladium-catalyzed cross-coupling reactions compared to the C5-chloro analog. In the general imidazole series, the relative reactivity order for oxidative addition to Pd(0) is Ar-I > Ar-Br >> Ar-Cl [1]. The bromo derivative undergoes Suzuki-Miyaura coupling with arylboronic acids at 80–100 °C within 2–6 hours, whereas the corresponding chloro derivative typically requires elevated temperatures (100–120 °C) and extended reaction times (12–24 hours) or the use of specialized electron-rich phosphine ligands to achieve comparable conversion [1]. This translates to a reactivity advantage of approximately 5- to 20-fold for the bromo compound under standard conditions [1]. Furthermore, the bromo compound permits the use of milder bases (K₂CO₃ vs. K₃PO₄) and lower catalyst loadings (1–2 mol% vs. 3–5 mol% Pd), reducing both cost and purification burden [2].

Synthetic chemistry Cross-coupling Reactivity ranking

C5-Bromo vs. C5-Iodo: Procurement Viability and Stability Trade-off

While the C5-iodo analog of the target compound would exhibit approximately 5- to 10-fold higher oxidative addition reactivity than the C5-bromo derivative [1], the bromo compound offers a more favorable balance of reactivity, stability, and procurement cost. Aryl iodides are photolytically and thermally labile, prone to deiodination upon prolonged storage at ambient temperature, and typically command a 2- to 5-fold price premium over the corresponding bromides from commercial suppliers . The C5-bromo compound can be stored at 2–8 °C under inert atmosphere with minimal degradation, whereas the iodo analog requires storage at −20 °C and protection from light to maintain purity . For most medicinal chemistry applications, the bromo compound provides sufficient reactivity with superior handling characteristics and lower total cost of ownership.

Chemical procurement Stability Cost-effectiveness

Electron-Deficient N-Aryl Group vs. Unsubstituted Phenyl: Impact on Imidazole Ring Electronics and Downstream Reactivity

The N1-(2,6-dichloro-4-fluorophenyl) substituent in the target compound exerts a significantly stronger electron-withdrawing effect on the imidazole ring compared to an unsubstituted N1-phenyl analog. This is quantified by the Hammett substituent constants: the 2,6-dichloro-4-fluorophenyl group has a combined σₘ value of approximately 0.65–0.80 (2 × 0.37 for m-Cl + 0.06 for p-F via induction), versus σ ≈ 0 for an unsubstituted phenyl [1]. The electron-deficient imidazole ring exhibits altered nucleophilicity at N3 (reduced by ~1–1.5 pKₐ units), enhanced stability toward oxidative degradation, and modified regioselectivity in electrophilic substitution reactions [REFS-1, REFS-2]. This electronic modulation is critical when the imidazole core is intended for metal coordination, charge-transfer interactions, or as a bioisostere in drug candidates where imidazole pKₐ influences target binding and off-target selectivity [1].

Electronic effects Imidazole reactivity Structure-activity relationships

C4-Methylthioether vs. C4-Methylsulfonyl: Latent Oxidative Functionalization and Solubility Differentiation

The C4-methylthio (-SCH₃) group in the target compound serves as a latent synthetic handle that can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) in a stepwise manner not available with the pre-oxidized methylsulfonyl analog [1]. The thioether is more lipophilic than the corresponding sulfone: the Hansch π constant for -SCH₃ is approximately +0.61, whereas for -SO₂CH₃ it is approximately −1.63, representing a ΔlogP shift of >2 log units upon oxidation [1]. This provides the user with the ability to tune logD₇.₄ across a wide range in the final target molecule, optimizing for either membrane permeability (thioether form) or aqueous solubility (sulfone form) as the application demands [2]. Additionally, the thioether participates in hydrogen bonding as a weak acceptor, whereas the sulfone engages as a stronger, bidentate acceptor, altering target binding profiles [2].

Synthetic handle Oxidation state Physicochemical tuning

Ortho-Dichloro Substitution Pattern: Atropisomerism and Conformational Restriction vs. Mono-Halogenated N-Aryl Analogs

The 2,6-dichloro substitution on the N1-phenyl ring introduces a rotational barrier around the N1–Caryl bond that is absent in mono-halogenated or unsubstituted N-phenyl imidazoles. Crystallographic data on related N-(2,6-dichlorophenyl)imidazoles show that the phenyl ring is oriented nearly orthogonally to the imidazole plane, with a dihedral angle of approximately 75–85° [1]. In contrast, N-(4-fluorophenyl)imidazoles typically adopt a more coplanar conformation with dihedral angles of 15–35°, resulting in greater π-conjugation between the aryl ring and the imidazole [1]. This conformational difference impacts both the UV absorption profile (λₘₐₓ shift of 5–15 nm) and the spatial presentation of the imidazole pharmacophore to biological targets [2]. The orthogonal orientation enforced by the 2,6-dichloro pattern may improve selectivity for targets with sterically demanding binding pockets by presenting the imidazole core in a distinct three-dimensional arrangement [2].

Conformational analysis Atropisomerism Target selectivity

Molecular Weight and Heavy Atom Count: ADME Property Space vs. Trisubstituted Imidazole Comparators

With a molecular weight of 356.03 g/mol and a heavy atom count of 20 (including Br, 2 × Cl, F, and S), the target compound occupies a property space that is intermediate between lighter diaryl-imidazole kinase inhibitor scaffolds (MW ~280–320) and heavier, fully elaborated lead compounds (MW >400) . The presence of the bromo atom contributes approximately 79.9 Da to the molecular weight and provides a spectroscopic handle (characteristic ⁷⁹Br/⁸¹Br isotope pattern in mass spectrometry) that facilitates reaction monitoring and product identification . Calculated physicochemical properties (cLogP ~3.2–3.8; topological polar surface area ~35–42 Ų; number of rotatable bonds = 3) place this compound within favorable drug-like chemical space as defined by Lipinski's Rule of Five, with the understanding that the compound is employed as a synthetic intermediate, not a final drug candidate [1]. The bromo substituent increases the compound's van der Waals surface area by approximately 15–20% relative to the 5-H analog, which may influence binding pocket occupancy in target-based screening [1].

Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for 5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole Based on Verified Evidence


Diversification via Palladium-Catalyzed Cross-Coupling at C5 for Kinase Inhibitor Library Synthesis

The C5-bromo substituent is the preferred leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid generation of 5-aryl, 5-amino, or 5-alkynyl imidazole libraries. The bromo reactivity advantage (5- to 20-fold vs. chloro) permits parallel synthesis under mild, uniform conditions, minimizing the need for substrate-specific optimization [1]. This application is directly relevant to p38α MAPK, JAK2, and CK1δ inhibitor programs where the 4-fluorophenyl-imidazole core is a privileged scaffold with established SAR [1].

Stepwise Oxidation of C4-Thioether to Sulfoxide and Sulfone for Physicochemical Property Optimization

The latent C4-methylthio group enables controlled, stepwise oxidation using mCPBA or Oxone to yield first the sulfoxide (1.0 equivalent oxidant, 0 °C, 1–2 h) and subsequently the sulfone (excess oxidant, RT, 4–6 h) [1]. This sequential oxidation strategy allows systematic exploration of the >2 log unit logD shift between thioether and sulfone oxidation states, enabling fine-tuning of solubility, permeability, and protein binding in lead optimization campaigns [1].

Conformationally Restricted Scaffold for Structure-Based Drug Design Targeting Sterically Demanding Binding Sites

The 2,6-dichloro substitution pattern enforces an orthogonal N-aryl–imidazole geometry (dihedral angle ~75–85°) that presents the imidazole pharmacophore in a distinct three-dimensional orientation compared to coplanar N-arylimidazoles [1]. This conformational restriction is valuable for targets where the binding pocket imposes steric constraints on ligand geometry, such as the ATP-binding site of certain kinases or allosteric pockets in GPCRs [1]. The atropisomeric character may also provide intellectual property differentiation for patent applications.

Intermediates for Agrochemical Discovery: Fungicidal and Herbicidal Imidazole Derivatives

The 2,6-dichloro-4-fluorophenyl group is a recurring motif in commercial agrochemicals, and the C5-bromo atom serves as a versatile diversification point for introducing heteroaryl or substituted phenyl groups relevant to fungicidal activity [1]. The C4-thioether can be oxidized to sulfoxide or sulfone to modulate systemic mobility (xylem vs. phloem transport) in planta, a critical parameter for agrochemical efficacy [1]. Patent literature demonstrates that 5-substituted N-arylimidazoles with halogenation patterns similar to this compound exhibit broad-spectrum fungicidal activity against Ascomycete and Basidiomycete pathogens [1].

Quote Request

Request a Quote for 5-Bromo-1-(2,6-dichloro-4-fluorophenyl)-4-(methylsulfanyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.